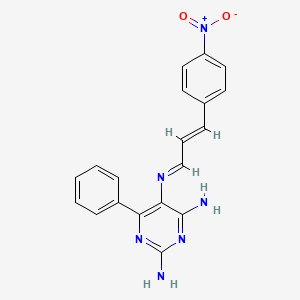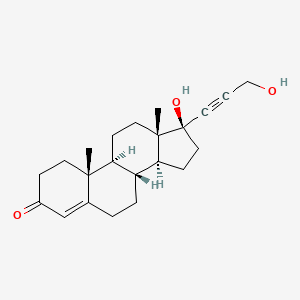
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives. One common method includes the nitration of 2,6-dinitroaniline with nitric acid under controlled conditions to introduce additional nitro groups at specific positions . The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dinitrophenyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of diamines.
Substitution: Electrophilic substitution reactions can occur, where nitro groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2,6-Dinitrophenyl)-2,4-dinitroaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and leading to increased metabolic rates . This mechanism is similar to that of other nitrophenyl compounds, which interfere with energy production pathways in cells .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares similar nitro groups and exhibits uncoupling properties.
2,6-Dinitrobenzaldehyde: Another nitro-substituted aromatic compound with distinct chemical properties.
Properties
CAS No. |
40411-76-5 |
|---|---|
Molecular Formula |
C12H7N5O8 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c18-14(19)7-4-5-8(11(6-7)17(24)25)13-12-9(15(20)21)2-1-3-10(12)16(22)23/h1-6,13H |
InChI Key |
FQJQUPMBCPEBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



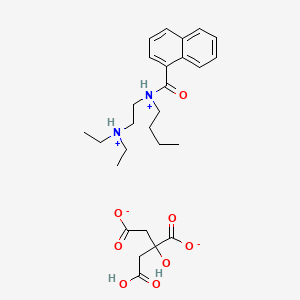


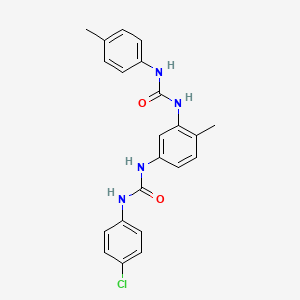



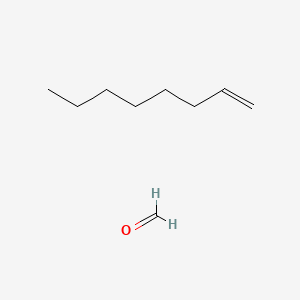


![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
